
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate is a synthetic steroidal compound. It is structurally related to corticosteroids and is used in various pharmaceutical applications. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate typically involves multiple steps, starting from a suitable steroidal precursor. One common method involves the oxidation of a steroidal alcohol to form the corresponding ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and esterification reagents like methanol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of anti-inflammatory and immunosuppressive genes, thereby reducing inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Mometasone furoate: A corticosteroid with similar anti-inflammatory properties.
Dexamethasone acetate: Another corticosteroid used for its potent anti-inflammatory effects
Uniqueness
Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .
Propiedades
Número CAS |
87707-04-8 |
|---|---|
Fórmula molecular |
C23H30O4 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
methyl 2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,12-dioxo-7,8,9,11,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C23H30O4/c1-13(21(26)27-4)17-7-8-18-16-6-5-14-11-15(24)9-10-22(14,2)19(16)12-20(25)23(17,18)3/h9-11,13,16-19H,5-8,12H2,1-4H3/t13?,16-,17?,18-,19-,22-,23+/m0/s1 |
Clave InChI |
KQZGJPPVCAJKCI-SQRZZTRLSA-N |
SMILES isomérico |
CC(C1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OC |
SMILES canónico |
CC(C1CCC2C1(C(=O)CC3C2CCC4=CC(=O)C=CC34C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


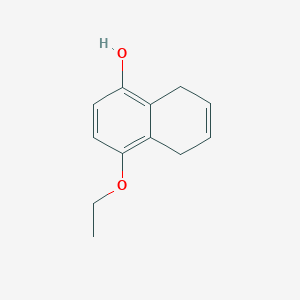

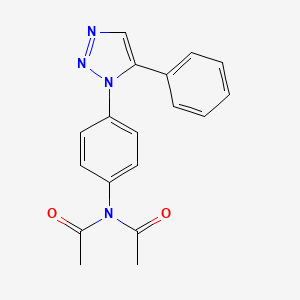
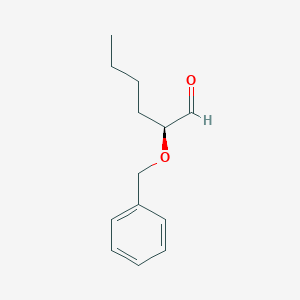
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
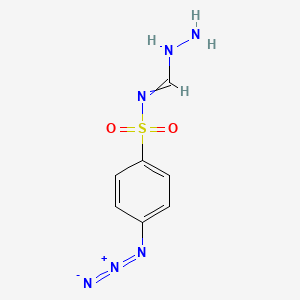

![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
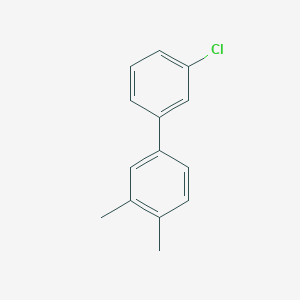
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)
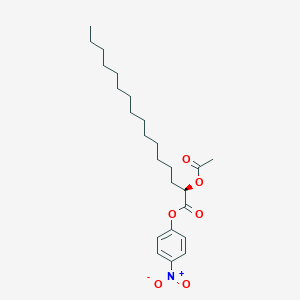
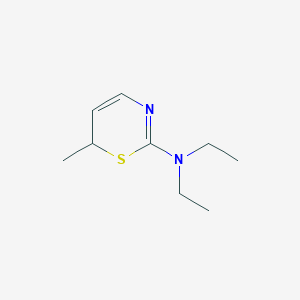
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
